n-((5-Methoxy-1h-benzo[d]imidazol-2-yl)methyl)ethanamine
Description
Properties
Molecular Formula |
C11H15N3O |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C11H15N3O/c1-3-12-7-11-13-9-5-4-8(15-2)6-10(9)14-11/h4-6,12H,3,7H2,1-2H3,(H,13,14) |
InChI Key |
YLKQWRVCVRTRES-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=NC2=C(N1)C=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Methoxy-1H-benzo[d]imidazol-2-yl)methyl)ethanamine typically involves the following steps:
Formation of the benzimidazole ring: This can be achieved through the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid.
Methoxylation: Introduction of the methoxy group at the 5-position of the benzimidazole ring.
Alkylation: The final step involves the alkylation of the benzimidazole derivative with an appropriate alkyl halide to introduce the ethanamine side chain.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Synthetic Routes and Key Intermediate Reactions
The compound is synthesized through sequential steps involving benzimidazole ring formation , methoxylation , and alkylation .
Benzimidazole Ring Formation
-
Reactants : o-Phenylenediamine derivatives react with aldehydes or carboxylic acids under acidic conditions.
-
Mechanism : Cyclocondensation forms the benzimidazole core. For example, reaction with glyoxylic acid introduces a hydroxymethyl group at the 2-position .
-
Conditions : Acid catalysis (HCl or H₂SO₄), 60–100°C, 6–12 hours .
Methoxylation
-
Reactants : 5-Hydroxybenzimidazole intermediates treated with methylating agents (e.g., methyl iodide or dimethyl sulfate).
-
Conditions : Alkaline medium (NaOH/KOH), 40–60°C, 2–4 hours .
-
Yield : ~75–85%.
Alkylation to Introduce Ethanamine
-
Reactants : 5-Methoxy-1H-benzimidazole-2-carbaldehyde reacted with ethylamine via reductive amination.
-
Catalyst : Sodium cyanoborohydride (NaBH₃CN) in methanol.
-
Yield : ~65–70%.
Oxidation Reactions
The ethanamine side chain undergoes oxidation under controlled conditions:
-
Key Insight : The methoxy group stabilizes the aromatic system, reducing over-oxidation of the benzimidazole ring .
Alkylation and Acylation of the Amine Group
The primary amine in the ethanamine side chain participates in nucleophilic reactions:
Alkylation
-
Reactants : Ethyl bromide or methyl iodide.
-
Conditions : NaHCO₃, DMF, 50°C, 6 hours.
-
Product : Tertiary amine derivatives.
Acylation
-
Reactants : Acetyl chloride or benzoyl chloride.
-
Conditions : Pyridine, 0°C to RT, 2–4 hours.
-
Product : Amides (e.g., N-acetyl or N-benzoyl derivatives).
Salt Formation
The amine forms stable salts with acids, enhancing solubility for pharmacological applications:
| Acid | Conditions | Product | Application |
|---|---|---|---|
| HCl (gaseous) | 0–40°C, dichloromethane | Hydrochloride salt | Crystallization |
| H₂SO₄ | Ethanol, RT | Sulfate salt | Intermediate storage |
Reduction and Catalytic Hydrogenation
The benzimidazole ring remains intact under standard reduction conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₂/Pd-C | Ethanol, 50 psi, 6 hours | Saturated benzimidazoline derivative | 60% |
| NaBH₄ | Methanol, RT, 3 hours | Partial reduction of imidazole ring (minor pathway) | 20% |
Comparative Reactivity with Analogues
The methoxy group at the 5-position significantly alters reactivity compared to unsubstituted benzimidazoles:
| Reaction | N-((5-Methoxy-...)ethanamine | Unsubstituted Benzimidazole |
|---|---|---|
| Oxidation Resistance | High (due to electron donation) | Low |
| Amine Alkylation | Faster (enhanced nucleophilicity) | Slower |
| Solubility in Water | Moderate (logP ~1.2) | Poor (logP ~2.5) |
Scientific Research Applications
N-((5-Methoxy-1H-benzo[d]imidazol-2-yl)methyl)ethanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anticancer, antiviral, and antimicrobial agents.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and cellular pathways.
Material Science: Benzimidazole derivatives are used in the development of advanced materials, including polymers and organic semiconductors.
Agriculture: The compound may be used in the synthesis of agrochemicals, such as fungicides and herbicides.
Mechanism of Action
The mechanism of action of N-((5-Methoxy-1H-benzo[d]imidazol-2-yl)methyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to the active site of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways, leading to various biological effects, such as apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Substituted Benzimidazole-Ethanamine Derivatives
Key Observations :
- Side Chain Variations : The ethanamine group (CH₂NHCH₂CH₃) in the target compound contrasts with simpler primary amines (e.g., CH₂NH₂ in ), which may reduce solubility but enhance membrane permeability .
- Spectral Differentiation : The target compound’s IR spectrum shows C-N stretching at 1011 cm⁻¹ (alkyl) and 1272 cm⁻¹ (aryl), distinct from sulfonic acid derivatives (e.g., 2-SO₃H in ) .
Critical Insights :
- The target compound’s ethanamine side chain aligns with structural motifs in isotonitazene derivatives, though the absence of a nitro group (cf. isotonitazene’s 5-nitro substituent) likely reduces opioid receptor affinity .
- Compared to antimicrobial benzimidazole-thiazolidinones, the target lacks a thiazolidinone ring, limiting direct antibacterial activity but suggesting alternative therapeutic pathways .
Biological Activity
n-((5-Methoxy-1H-benzo[d]imidazol-2-yl)methyl)ethanamine, also known by its CAS Number 1087608-27-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 205.26 g/mol. The structure consists of a benzimidazole core substituted with a methoxy group and an ethylamine side chain, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1087608-27-2 |
| Molecular Formula | CHNO |
| Molecular Weight | 205.26 g/mol |
Research indicates that compounds containing benzimidazole moieties often exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The specific mechanisms through which this compound exerts its effects are still under investigation but may involve the following pathways:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory activity against various enzymes such as monoamine oxidase (MAO), which is relevant in neurodegenerative diseases and mood disorders .
- Cell Cycle Modulation : Compounds with similar structures have been reported to affect cell cycle progression in cancer cells, potentially leading to apoptosis or growth inhibition .
- Receptor Interaction : The compound may interact with neurotransmitter receptors or transporters, influencing neurotransmission and potentially providing therapeutic effects in psychiatric conditions.
Biological Activity Studies
Recent studies have evaluated the biological activity of this compound through various assays:
1. Anticancer Activity
In vitro studies have demonstrated that compounds related to this compound exhibit significant cytotoxicity against several cancer cell lines. For instance, a related benzimidazole compound showed IC values in the low micromolar range against melanoma cell lines, suggesting potential for further development as an anticancer agent .
2. Neuropharmacological Effects
The compound's structural similarity to known MAO inhibitors suggests it may possess neuropharmacological properties. Preliminary assays indicate that it could inhibit MAO-B with an IC value comparable to established inhibitors like rasagiline . This activity could make it relevant for treating conditions such as Parkinson's disease.
3. Anti-inflammatory Properties
Research on related compounds has indicated potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .
Case Studies
Case Study 1 : A study investigated the effects of a series of benzimidazole derivatives on human cancer cell lines, revealing that modifications at the benzimidazole core significantly influenced their cytotoxicity profiles. The findings suggest that this compound may similarly exhibit selective activity against certain cancer types .
Case Study 2 : In animal models, compounds structurally related to this compound demonstrated promising results in reducing symptoms associated with neurodegenerative diseases by modulating neurotransmitter levels and improving cognitive function .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-((5-Methoxy-1H-benzo[d]imidazol-2-yl)methyl)ethanamine, and how can reaction yields be optimized?
- Methodology : The compound is typically synthesized via condensation reactions between 5-methoxy-1H-benzimidazole derivatives and ethanamine precursors. Key steps include functionalizing the benzimidazole core at the 2-position with a methyl group, followed by nucleophilic substitution or reductive amination. For yield optimization, parameters such as solvent polarity (e.g., DMF or ethanol), temperature control (60–90°C), and catalyst selection (e.g., palladium or acid/base catalysts) are critical. Post-synthesis purification via column chromatography or recrystallization, coupled with HPLC purity checks (>95%), ensures reproducibility .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Methodology : High-resolution mass spectrometry (HRMS) and LC-QTOF-MS are essential for confirming molecular weight and fragmentation patterns . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) resolves substituent positioning on the benzimidazole ring. Infrared (IR) spectroscopy verifies functional groups like methoxy and amine moieties. Purity validation via HPLC with UV detection at 254 nm is standard .
Q. What preliminary biological screening approaches are used to assess its potential bioactivity?
- Methodology : Initial antimicrobial activity is evaluated using broth microdilution assays (e.g., MIC determination against Gram-positive/negative bacteria). Cytotoxicity studies employ MTT assays on mammalian cell lines (e.g., HEK-293), while anti-inflammatory potential is tested via COX-2 inhibition assays. Dose-response curves and IC₅₀ calculations guide follow-up studies .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. HRMS) be resolved during structural elucidation?
- Methodology : Contradictions between NMR and HRMS often arise from impurities or tautomeric forms. Strategies include:
- Repurification : Re-running chromatography with alternate solvent systems (e.g., hexane/ethyl acetate gradients).
- Isotopic labeling : Using deuterated solvents to clarify exchangeable protons in NMR.
- Advanced spectrometry : LC-MS/MS fragmentation analysis to confirm molecular ions and adducts .
Q. What strategies are effective in optimizing the compound’s pharmacokinetic properties for in vivo studies?
- Methodology : To enhance bioavailability:
- Prodrug design : Esterification of the primary amine to improve membrane permeability.
- Solubility modulation : Co-solvent systems (e.g., PEG-400/water) or nanoformulation.
- Metabolic stability : Liver microsome assays (human/rat) identify metabolic hotspots, guiding structural modifications (e.g., fluorination of vulnerable sites) .
Q. How can researchers design experiments to investigate its interaction with serotonin or histamine receptors?
- Methodology :
- Radioligand binding assays : Competitive binding studies using ³H-labeled serotonin (5-HT₃) or histamine (H₁) receptors in transfected HEK cells.
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities and key residue interactions.
- Functional assays : Calcium flux or cAMP measurements in receptor-expressing cell lines to assess agonism/antagonism .
Q. What experimental controls are critical when studying its potential neuropharmacological effects?
- Methodology :
- Negative controls : Vehicle-only treatments and inactive structural analogs.
- Positive controls : Known receptor agonists/antagonists (e.g., ondansetron for 5-HT₃).
- Blinding : Double-blind protocols in behavioral assays (e.g., forced swim test for antidepressant activity).
- Endpoint validation : Post-experiment qPCR or Western blot to confirm target engagement .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro bioactivity and in vivo efficacy?
- Methodology :
- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS to confirm adequate exposure .
- Metabolite identification : Incubate the compound with liver S9 fractions to detect active/inactive metabolites.
- Dose recalibration : Adjust dosing regimens based on bioavailability data (e.g., subcutaneous vs. oral administration) .
Q. What steps validate the compound’s stability under physiological conditions?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
